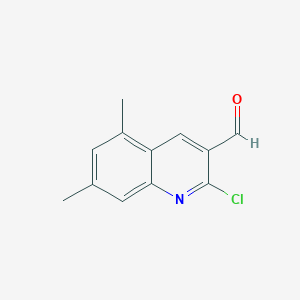

2-chloro-5,7-dimethylquinoline-3-carbaldehyde

Description

The exact mass of the compound 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-5,7-dimethylquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c1-7-3-8(2)10-5-9(6-15)12(13)14-11(10)4-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIMGKYRNZAHUIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C(=NC2=C1)Cl)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355971 | |

| Record name | 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

482639-32-7 | |

| Record name | 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 482639-32-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-chloro-5,7-dimethylquinoline-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-chloro-5,7-dimethylquinoline-3-carbaldehyde, a valuable intermediate in medicinal chemistry and materials science. The primary synthetic route detailed herein is the Vilsmeier-Haack reaction, a robust and widely employed method for the formylation and cyclization of activated aromatic compounds.

Core Synthesis: The Vilsmeier-Haack Reaction

The synthesis of this compound is achieved through the Vilsmeier-Haack reaction of 3,5-dimethylacetanilide. This reaction involves the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2][3][4] The electron-rich 3,5-dimethylacetanilide then undergoes an electrophilic substitution with the Vilsmeier reagent, leading to a cyclization that forms the quinoline ring system, followed by formylation at the 3-position and chlorination at the 2-position.[5] The reaction is typically quenched with ice water, leading to the precipitation of the desired product.[6]

Physicochemical Properties

A summary of the key quantitative data for the final product, this compound, is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀ClNO | [7][8] |

| Molecular Weight | 219.67 g/mol | [7][8] |

| Melting Point | 139 - 140 °C | [9] |

| Appearance | Solid | [9] |

| Purity (Typical) | ≥95% | [9] |

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from established procedures for similar substituted quinolines.[6][10][11]

Materials:

-

3,5-Dimethylacetanilide

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Deionized water

-

Ethyl acetate (for recrystallization)

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Reflux condenser with a drying tube

-

Magnetic stirrer with heating mantle

-

Ice bath

-

Büchner funnel and flask for vacuum filtration

-

Standard laboratory glassware

Procedure:

-

Vilsmeier Reagent Formation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add anhydrous N,N-dimethylformamide (DMF) (3.5 equivalents). Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) (7.0 equivalents) dropwise to the cooled DMF via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Reaction with Acetanilide: To the prepared Vilsmeier reagent, add 3,5-dimethylacetanilide (1.0 equivalent) portion-wise while maintaining the temperature at 0 °C.

-

Reaction Heating: After the addition of the acetanilide, remove the ice bath and heat the reaction mixture to 80-90 °C using a heating mantle. Maintain this temperature and continue stirring for 10-15 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[10]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a large beaker filled with crushed ice with constant stirring.

-

An immediate precipitation of a solid should be observed. Continue stirring the mixture until all the ice has melted.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water.

-

The crude product can be purified by recrystallization from ethyl acetate to yield this compound as a solid.[6]

Synthetic Pathway Visualization

The logical flow of the synthesis of this compound via the Vilsmeier-Haack reaction is depicted in the following diagram.

Caption: Vilsmeier-Haack synthesis workflow.

References

- 1. jk-sci.com [jk-sci.com]

- 2. ijpcbs.com [ijpcbs.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. scbt.com [scbt.com]

- 8. 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde AldrichCPR 482639-32-7 [sigmaaldrich.com]

- 9. 482639-32-7 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde AKSci 9151BA [aksci.com]

- 10. chemijournal.com [chemijournal.com]

- 11. 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

The Vilsmeier-Haack Route to 2-chloro-5,7-dimethylquinoline-3-carbaldehyde: A Mechanistic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the formation mechanism of 2-chloro-5,7-dimethylquinoline-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry. The synthesis is achieved via the Vilsmeier-Haack reaction, a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. This document outlines the intricate reaction mechanism, provides detailed experimental protocols, and presents relevant quantitative data for the synthesis of related compounds.

The Vilsmeier-Haack Reaction: Core Principles

The Vilsmeier-Haack reaction is a cornerstone of organic synthesis, enabling the introduction of a formyl group (-CHO) onto a nucleophilic substrate. The reaction employs a Vilsmeier reagent, a chloroiminium salt, which is typically generated in situ from N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃)[1][2][3][4][5][6][7]. This electrophilic reagent then attacks an electron-rich aromatic or heteroaromatic compound, leading to formylation after hydrolysis[1][2][3][6].

In the context of quinoline synthesis, the Vilsmeier-Haack reaction can be ingeniously applied to substituted acetanilides. This approach not only achieves formylation but also facilitates the cyclization of the acetanilide to form the quinoline ring system, along with chlorination at the 2-position[8][9][10].

The Formation Mechanism of this compound

The formation of this compound from N-(3,5-dimethylphenyl)acetamide proceeds through a multi-step sequence initiated by the generation of the Vilsmeier reagent.

Step 1: Formation of the Vilsmeier Reagent

The reaction commences with the activation of DMF by POCl₃ to form the electrophilic Vilsmeier reagent, a chloroiminium cation.

Caption: Formation of the Vilsmeier reagent from DMF and POCl₃.

Step 2: Electrophilic Attack and Cyclization

The electron-rich aromatic ring of N-(3,5-dimethylphenyl)acetamide attacks the Vilsmeier reagent. This is followed by an intramolecular cyclization, driven by the nucleophilic character of the acetamido group, to form a dihydroquinoline intermediate.

Step 3: Aromatization and Formylation

The dihydroquinoline intermediate then undergoes dehydration and subsequent attack by the Vilsmeier reagent at the electron-rich C3 position. A final hydrolysis step during the work-up quenches the iminium salt to yield the aldehyde. The hydroxyl group at the 2-position is concurrently replaced by a chlorine atom from the reaction medium (POCl₃).

Caption: Proposed reaction mechanism for the formation of the target compound.

Experimental Protocols

While a specific protocol for this compound is not explicitly detailed in the provided search results, a general and reliable procedure can be extrapolated from the synthesis of analogous 2-chloro-3-formylquinolines from substituted acetanilides[8][9][10].

General Synthesis of 2-chloro-3-formylquinolines

Materials:

-

Substituted Acetanilide (e.g., N-(3,5-dimethylphenyl)acetamide)

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Sodium carbonate or Sodium acetate solution (for neutralization)

-

Ethyl acetate (for extraction)

-

Anhydrous Sodium Sulfate (for drying)

Procedure:

-

In a round-bottomed flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0-5 °C in an ice bath[1].

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, ensuring the temperature is maintained below 10 °C. After the addition is complete, continue stirring for an additional 30-60 minutes at 0 °C to allow for the complete formation of the Vilsmeier reagent[1].

-

To this freshly prepared Vilsmeier reagent, add the substituted acetanilide portion-wise.

-

After the addition, the reaction mixture is typically heated to 60-90 °C and refluxed for several hours (4-17 hours, depending on the substrate)[8][9]. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large amount of crushed ice with vigorous stirring[1].

-

Neutralize the acidic mixture with a saturated aqueous solution of sodium carbonate or sodium acetate until a precipitate forms[1].

-

Filter the crude product, wash it thoroughly with water, and dry it.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethyl acetate, or by column chromatography on silica gel[1][11].

Caption: A generalized experimental workflow for the synthesis.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of various 6-substituted-2-chloroquinoline-3-carbaldehydes, which are structurally related to the target compound. This data provides a useful benchmark for expected yields and physical properties.

| Substituent at C6 | Yield (%) | Melting Point (°C) | Reference |

| H | 72 | 142-146 | [11] |

| OH | 66 | 125 | [11] |

| Cl | - | 174 | [11] |

| CH₃ | 86 | - | [10] |

Note: The melting point for the 6-methyl derivative was not reported in the cited source.

Conclusion

The Vilsmeier-Haack reaction provides an efficient and direct route for the synthesis of this compound from N-(3,5-dimethylphenyl)acetamide. The reaction proceeds through a well-established mechanism involving the formation of the Vilsmeier reagent, followed by electrophilic substitution, cyclization, and formylation. The provided experimental protocols and quantitative data for analogous compounds offer a solid foundation for researchers to successfully synthesize this and other valuable quinoline derivatives for applications in drug discovery and materials science. Careful control of reaction conditions, particularly temperature, is crucial for achieving high yields and purity.

References

- 1. benchchem.com [benchchem.com]

- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. ijpcbs.com [ijpcbs.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. jk-sci.com [jk-sci.com]

- 7. name-reaction.com [name-reaction.com]

- 8. chemijournal.com [chemijournal.com]

- 9. chemijournal.com [chemijournal.com]

- 10. ajgreenchem.com [ajgreenchem.com]

- 11. ijsr.net [ijsr.net]

An In-depth Technical Guide to 2-chloro-5,7-dimethylquinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-chloro-5,7-dimethylquinoline-3-carbaldehyde. This compound is a member of the quinoline family, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities.

Core Chemical Properties

This compound is a solid organic compound.[1] Key identifying information and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 482639-32-7 | [1][2] |

| Molecular Formula | C₁₂H₁₀ClNO | [1][2] |

| Molecular Weight | 219.67 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 139 - 140 °C | [3] |

| InChI Key | DIMGKYRNZAHUIS-UHFFFAOYSA-N | [1] |

| SMILES | Cc1cc(C)c2cc(C=O)c(Cl)nc2c1 | [1] |

Synthesis

The primary method for the synthesis of 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[4] This reaction involves the formylation and cyclization of an appropriately substituted acetanilide using a Vilsmeier reagent, which is typically a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4] For the synthesis of this compound, the logical starting material would be 3,5-dimethylacetanilide.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of structurally similar 2-chloroquinoline-3-carbaldehyde derivatives.[4]

Materials:

-

3,5-Dimethylacetanilide

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Water

-

Ethyl acetate (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0-5 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with continuous stirring to form the Vilsmeier reagent.

-

To this mixture, add 3,5-dimethylacetanilide portion-wise while maintaining the temperature below 10 °C.

-

After the addition is complete, heat the reaction mixture at 80-90 °C for 4-10 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[4]

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a generous amount of crushed ice with vigorous stirring.

-

A precipitate of this compound will form. Collect the solid by vacuum filtration.

-

Wash the crude product thoroughly with cold water to remove any remaining DMF and inorganic salts.

-

Purify the product by recrystallization from a suitable solvent, such as ethyl acetate, to yield the final product.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Chemical Reactivity

The chemical reactivity of this compound is characterized by the two reactive sites: the chlorine atom at the 2-position and the carbaldehyde group at the 3-position. This dual reactivity makes it a versatile building block for the synthesis of a wide array of fused heterocyclic systems.[3]

Reactions at the Aldehyde Group

The carbaldehyde group readily undergoes condensation reactions with various nucleophiles.

-

Schiff Base Formation: It can react with primary amines, anilines, and hydrazines to form the corresponding Schiff bases (imines) or hydrazones.[5] These reactions are often catalyzed by a small amount of acid.

Reactions Involving Both the Chloro and Aldehyde Groups

The proximity of the chloro and aldehyde groups allows for a variety of cyclization reactions to form fused ring systems.

-

Synthesis of Pyrazolo[3,4-b]quinolines: Reaction with hydrazine hydrate can lead to the formation of 1H-pyrazolo[3,4-b]quinolin-3-amine through initial condensation at the aldehyde group followed by nucleophilic displacement of the chlorine atom.[3]

-

Synthesis of Thieno[2,3-b]quinolines: Reaction with ethyl thioglycolate can yield substituted thieno[2,3-b]quinoline derivatives.

Nucleophilic Substitution of the Chlorine Atom

The chlorine atom at the 2-position of the quinoline ring is activated towards nucleophilic substitution.

-

It can be displaced by various nucleophiles such as amines, thiols, and alkoxides to introduce a range of functional groups at this position.

Representative Reaction Scheme

Caption: Reactivity of this compound.

Potential Applications in Drug Development

Quinoline derivatives are known to exhibit a broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry.[5] While specific biological studies on this compound are not widely reported, its structural features suggest potential for various therapeutic applications based on the activities of related compounds.

Potential areas of interest for this and related compounds include:

-

Anticancer: Many quinoline derivatives have shown potent anticancer activity.[5]

-

Antibacterial and Antifungal: The quinoline core is present in several antibacterial and antifungal agents.[5]

-

Anti-inflammatory: Certain quinoline compounds exhibit anti-inflammatory properties.[5]

-

Antimalarial: Quinoline-based drugs have historically been crucial in the treatment of malaria.[5]

The versatile reactivity of this compound allows for its use as a key intermediate in the synthesis of novel, more complex molecules for biological screening in these and other therapeutic areas.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

GHS Hazard Statements: H302 (Harmful if swallowed).[1]

-

Signal Word: Warning.[1]

-

It is classified as a combustible solid.[1]

Users should consult the Safety Data Sheet (SDS) for complete safety and handling information.

References

- 1. chemijournal.com [chemijournal.com]

- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. 482639-32-7 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde AKSci 9151BA [aksci.com]

- 4. 2-CHLOROQUINOLINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 2-chloro-5,7-dimethylquinoline-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic methodology for 2-chloro-5,7-dimethylquinoline-3-carbaldehyde. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents expected spectroscopic data based on the analysis of closely related analogs. Detailed experimental protocols for its synthesis via the Vilsmeier-Haack reaction are provided, alongside a structured presentation of its anticipated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This document is intended to serve as a valuable resource for researchers working with quinoline derivatives in fields such as medicinal chemistry and materials science.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous pharmaceuticals and functional materials. The substituted 2-chloroquinoline-3-carbaldehyde framework is a versatile synthetic intermediate, allowing for further functionalization at the chloro, formyl, and aromatic ring positions. Specifically, this compound, with its defined substitution pattern, offers a unique platform for the development of novel molecular entities. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification and for monitoring its transformations in synthetic pathways.

Synthesis Protocol

The synthesis of this compound is most effectively achieved through the Vilsmeier-Haack reaction. This reaction facilitates the cyclization and formylation of an appropriately substituted acetanilide in a one-pot procedure.

Synthesis of the Precursor: N-(3,5-dimethylphenyl)acetamide

The requisite starting material is N-(3,5-dimethylphenyl)acetamide. It can be prepared by the acetylation of 3,5-dimethylaniline.

-

Procedure: To a stirred solution of 3,5-dimethylaniline (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane, acetic anhydride (1.1 eq) is added dropwise at 0-5 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours. Upon completion, the reaction mixture is poured into ice-water, and the resulting precipitate is filtered, washed with water, and dried to yield N-(3,5-dimethylphenyl)acetamide.

Vilsmeier-Haack Cyclization to Yield this compound

The Vilsmeier-Haack reagent, prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is used to effect the cyclization and formylation of the acetanilide precursor.

-

Procedure: To a flask containing N,N-dimethylformamide (DMF) (3.0 eq) cooled to 0-5 °C, phosphorus oxychloride (POCl₃) (5.0 eq) is added dropwise with stirring. To this freshly prepared Vilsmeier reagent, N-(3,5-dimethylphenyl)acetamide (1.0 eq) is added portion-wise. The reaction mixture is then heated to 80-90 °C for 4-10 hours.[1] The progress of the reaction should be monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice with vigorous stirring. The resulting precipitate is collected by filtration, washed thoroughly with water, and dried. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

Spectroscopic Data

While specific experimental spectra for this compound are not widely published, the following tables summarize the expected spectroscopic data based on the analysis of closely related, structurally similar compounds such as 2-chloro-6-methylquinoline-3-carbaldehyde and 2-chloro-8-methylquinoline-3-carbaldehyde.[1][2][3]

¹H NMR Spectroscopy

Table 1: Expected ¹H NMR Chemical Shifts (in CDCl₃, referenced to TMS at 0 ppm)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CHO | 10.4 - 10.6 | s (singlet) | - |

| H-4 | 8.7 - 8.9 | s (singlet) | - |

| H-6 | 7.6 - 7.8 | s (singlet) | - |

| H-8 | 7.9 - 8.1 | s (singlet) | - |

| 5-CH₃ | 2.4 - 2.6 | s (singlet) | - |

| 7-CH₃ | 2.4 - 2.6 | s (singlet) | - |

Note: The aromatic protons H-6 and H-8 are expected to appear as singlets due to their isolation from other protons on the aromatic ring.

¹³C NMR Spectroscopy

Table 2: Expected ¹³C NMR Chemical Shifts (in CDCl₃, referenced to CDCl₃ at 77.16 ppm)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (aldehyde) | 189 - 192 |

| C-2 (C-Cl) | 150 - 153 |

| C-3 (C-CHO) | 135 - 138 |

| C-4 | 145 - 148 |

| C-4a | 147 - 150 |

| C-5 | 138 - 141 |

| C-6 | 128 - 131 |

| C-7 | 139 - 142 |

| C-8 | 126 - 129 |

| C-8a | 127 - 130 |

| 5-CH₃ | 20 - 23 |

| 7-CH₃ | 20 - 23 |

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aldehyde) | 2850 - 2820 and 2750 - 2720 | Medium, often two distinct peaks |

| C=O stretch (aldehyde) | 1710 - 1685 | Strong |

| C=C and C=N stretch (aromatic) | 1600 - 1450 | Medium to Strong |

| C-Cl stretch | 800 - 600 | Medium |

Mass Spectrometry

Table 4: Expected Mass Spectrometry Data (Electron Ionization - EI)

| Ion | Expected m/z | Description |

| [M]⁺ | 219/221 | Molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern) |

| [M-H]⁺ | 218/220 | Loss of a hydrogen radical |

| [M-CHO]⁺ | 190/192 | Loss of the formyl group |

| [M-Cl]⁺ | 184 | Loss of a chlorine radical |

Visualization of Synthetic and Analytical Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic characterization of this compound.

Caption: Synthetic and characterization workflow for this compound.

References

The Multifaceted Biological Activities of Quinoline-3-Carbaldehyde Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities. Among these, quinoline-3-carbaldehyde and its derivatives have emerged as a particularly promising class of compounds, demonstrating significant potential in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of quinoline-3-carbaldehyde derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties.

Synthesis of Quinoline-3-Carbaldehyde Derivatives

A versatile and widely employed method for the synthesis of the quinoline-3-carbaldehyde scaffold is the Vilsmeier-Haack reaction.[1][2][3][4] This reaction typically involves the formylation of substituted acetanilides using the Vilsmeier reagent, which is a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1] The reaction proceeds through an electrophilic substitution on the activated aromatic ring, followed by cyclization and subsequent hydrolysis to yield the desired 2-chloroquinoline-3-carbaldehyde derivative. This intermediate serves as a crucial synthon for further modifications to generate a diverse library of derivatives.[3]

Anticancer Activity

Quinoline-3-carbaldehyde derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[5][6][7] Their mechanisms of action are often multifaceted, targeting key cellular processes involved in cancer progression.

Inhibition of Tyrosine Kinases and Signaling Pathways

Several quinoline derivatives function as inhibitors of receptor tyrosine kinases (RTKs) such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[8][9] By blocking the ATP-binding sites of these kinases, they can impede pro-survival signaling pathways like PI3K/AKT/mTOR and Ras/Raf/MEK.[8][9] This disruption of signaling cascades ultimately leads to the inhibition of cell proliferation, angiogenesis, and survival of cancer cells.

Tubulin Polymerization Inhibition

Another significant mechanism of anticancer activity for some quinoline derivatives is the inhibition of tubulin polymerization.[10][11] By binding to the colchicine site on tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis.[10][11]

Induction of Apoptosis

Ultimately, the cytotoxic effects of many quinoline-3-carbaldehyde derivatives converge on the induction of apoptosis, or programmed cell death.[8][10] This can be triggered through various mechanisms, including the activation of caspases and the modulation of apoptosis-related proteins.[10]

Quantitative Anticancer Activity

The anticancer potency of these derivatives is often quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines. A lower IC₅₀ value indicates greater potency.

| Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Quinoline-3-carbaldehyde hydrazones | DAN-G (Pancreatic) | 1.23 - 7.39 | [12] |

| Quinoline-3-carbaldehyde hydrazones | LCLC-103H (Lung) | 1.23 - 7.39 | [12] |

| Quinoline-3-carbaldehyde hydrazones | SISO (Cervical) | 1.23 - 7.39 | [12] |

| 2,3-disubstituted quinolines | MCF-7 (Breast) | 29.8 - 40.4 | [6] |

| 2,3-disubstituted quinolines | PA-1 (Ovarian) | - | [6] |

| Quinoline-chalcone hybrids | MGC-803 (Gastric) | 1.38 | [13] |

| Quinoline-chalcone hybrids | HCT-116 (Colon) | 5.34 | [13] |

| Quinoline-chalcone hybrids | MCF-7 (Breast) | 5.21 | [13] |

| 7-Fluoro-4-anilinoquinolines | HeLa (Cervical) | 10.18 | [13] |

| 8-Methoxy-4-anilinoquinolines | HeLa (Cervical) | 7.15 | [13] |

Antimicrobial Activity

Quinoline-3-carbaldehyde derivatives have also demonstrated significant activity against a range of pathogenic microorganisms, including bacteria and fungi.[14][15][16]

Mechanism of Antimicrobial Action

The antimicrobial effects of quinoline derivatives are often attributed to their ability to inhibit essential microbial enzymes. A key target is DNA gyrase (a type II topoisomerase), which is crucial for bacterial DNA replication and repair.[17] By inhibiting this enzyme, these compounds effectively halt bacterial proliferation. In fungi, some quinoline derivatives have been shown to inhibit lanosterol 14α-demethylase, an enzyme involved in ergosterol biosynthesis, which is a vital component of the fungal cell membrane.[17]

Quantitative Antimicrobial Activity

The antimicrobial efficacy is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Quinoline-3-carbaldehyde hydrazones | MRSA | 16 | [14] |

| N-methylbenzofuro[3,2-b]quinolines | Vancomycin-resistant E. faecium | 4 | [15] |

| 2-sulfoether-4-quinolones | S. aureus | 0.8 µM | [15] |

| 2-sulfoether-4-quinolones | B. cereus | 1.61 µM | [15] |

| Quinoline-3-carbonitrile derivatives | Various strains | 3.13 - 100 µM | [16] |

| Quinoline-hydrazone derivatives | S. aureus | 6.25 | [16] |

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Quinoline-3-carbaldehyde derivatives have shown promise as anti-inflammatory agents by targeting key inflammatory pathways.[18][19][20]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of these compounds are often mediated through the inhibition of pro-inflammatory enzymes and signaling pathways. A major target is the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins, key mediators of inflammation.[20][21] Additionally, some derivatives can modulate the NF-κB signaling pathway, a central regulator of the inflammatory response.[22][23] By inhibiting the activation of NF-κB, these compounds can suppress the expression of various pro-inflammatory genes, including those for cytokines like TNF-α and interleukins.[22][23]

Experimental Protocols

Synthesis of 2-Chloroquinoline-3-carbaldehyde (General Vilsmeier-Haack Protocol)

Materials: Substituted acetanilide, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), crushed ice, sodium bicarbonate solution.

Procedure:

-

To a stirred solution of DMF at 0 °C, add POCl₃ dropwise.

-

After stirring for a specified time, add the substituted acetanilide to the reaction mixture.

-

Heat the reaction mixture at a specific temperature for several hours.[1]

-

After completion (monitored by TLC), pour the reaction mixture into crushed ice.[1]

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Filter the resulting precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure 2-chloroquinoline-3-carbaldehyde derivative.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the quinoline-3-carbaldehyde derivatives for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value.[10]

Antimicrobial Susceptibility Testing (Microdilution Method)

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent by testing its effect on the growth of a microorganism in a liquid medium.

Procedure:

-

Prepare serial twofold dilutions of the quinoline-3-carbaldehyde derivatives in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[14]

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

Principle: This is a standard in vivo model to screen for acute anti-inflammatory activity. Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling).

Procedure:

-

Divide the experimental animals (e.g., rats or mice) into groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the quinoline-3-carbaldehyde derivative.

-

Administer the test compounds or the standard drug orally or intraperitoneally.

-

After a specific time, induce inflammation by injecting a solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

-

Calculate the percentage of inhibition of edema for each group compared to the control group.[18]

Conclusion

Quinoline-3-carbaldehyde derivatives represent a versatile and highly promising scaffold in medicinal chemistry. Their diverse biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects, underscore their potential for the development of novel therapeutic agents. The synthetic accessibility of the quinoline-3-carbaldehyde core through methods like the Vilsmeier-Haack reaction allows for the generation of extensive libraries of derivatives for structure-activity relationship studies. Further research into the optimization of these compounds, focusing on enhancing their potency, selectivity, and pharmacokinetic properties, will be crucial in translating their therapeutic potential into clinical applications. This guide provides a foundational understanding for researchers and drug development professionals to explore and harness the multifaceted biological activities of this important class of compounds.

References

- 1. ijsr.net [ijsr.net]

- 2. chemijournal.com [chemijournal.com]

- 3. Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes: Ingenta Connect [ingentaconnect.com]

- 4. researchgate.net [researchgate.net]

- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 7. neuroquantology.com [neuroquantology.com]

- 8. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]

- 12. Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biointerfaceresearch.com [biointerfaceresearch.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. athmicbiotech.com [athmicbiotech.com]

- 23. benchchem.com [benchchem.com]

The Discovery of Novel 2-Chloroquinoline-3-Carbaldehyde Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-chloroquinoline-3-carbaldehyde scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. These analogs have demonstrated a broad spectrum of biological activities, including promising anticancer and antimicrobial properties. This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of novel 2-chloroquinoline-3-carbaldehyde analogs, tailored for researchers, scientists, and drug development professionals.

Data Presentation: Biological Activities

The following tables summarize the quantitative data on the biological activities of various 2-chloroquinoline-3-carbaldehyde analogs, facilitating a comparative analysis of their potency.

Table 1: Anticancer Activity of 2-Chloroquinoline-3-Carbaldehyde Analogs

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-Chalcone Hybrid (12e) | MGC-803 (Gastric) | 1.38 | [1] |

| Quinoline-Chalcone Hybrid (12e) | HCT-116 (Colon) | 5.34 | [1] |

| Quinoline-Chalcone Hybrid (12e) | MCF-7 (Breast) | 5.21 | [1] |

| 7-Fluoro-4-anilinoquinoline (1f) | HeLa (Cervical) | 10.18 | [1] |

| 7-Fluoro-4-anilinoquinoline (1f) | BGC-823 (Gastric) | 8.32 | [1] |

| 8-Methoxy-4-anilinoquinoline (2i) | HeLa (Cervical) | 7.15 | [1] |

| 8-Methoxy-4-anilinoquinoline (2i) | BGC-823 (Gastric) | 4.65 | [1] |

| Quinoline-based Dihydrazone (3b) | MCF-7 (Breast) | 7.016 | [1] |

| 2-(1H-Benzotriazol-1-yl)-3-[2-(pyridin-2-yl)hydrazonomethyl]quinoline (5e) | DAN-G (Pancreatic) | 1.23 | [2] |

| 2-(1H-Benzotriazol-1-yl)-3-[2-(pyridin-2-yl)hydrazonomethyl]quinoline (5e) | LCLC-103H (Lung) | 1.49 | [2] |

| 2-(1H-Benzotriazol-1-yl)-3-[2-(pyridin-2-yl)hydrazonomethyl]quinoline (5e) | SISO (Cervical) | 1.35 | [2] |

| Schiff's Base Hybrid (5c) | MCF7 (Breast) | 12.73 | [3] |

| Schiff's Base Hybrid (5f) | MCF7 (Breast) | 13.78 | [3] |

| Schiff's Base Hybrid (5i) | MCF7 (Breast) | 10.65 | [3] |

| Schiff's Base Hybrid (5c) | A549 (Lung) | 13.76 | [3] |

| Schiff's Base Hybrid (5f) | A549 (Lung) | 13.44 | [3] |

| Schiff's Base Hybrid (5i) | A549 (Lung) | 10.89 | [3] |

Table 2: Antimicrobial Activity of 2-Chloroquinoline-3-Carbaldehyde Analogs

| Compound/Derivative | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| 2,7-dichloroquinoline-3-carboxamide (6) | E. coli | 11.00 ± 0.04 | - | [4] |

| 7-chloro-2-ethoxyquinoline-3-carbaldehyde (8) | E. coli | 12.00 ± 0.00 | - | [4] |

| 2,7-dichloroquinoline-3-carbonitrile (5) | S. aureus | 11.00 ± 0.03 | - | [4] |

| 2,7-dichloroquinoline-3-carbonitrile (5) | P. aeruginosa | 11.00 ± 0.03 | - | [4] |

| 7-chloro-2-methoxyquinoline-3-carbaldehyde (7) | S. pyogenes | 11.00 ± 0.02 | - | [4] |

| Hetarylquinoline (7) | S. pneumoniae | - | 0.03–0.06 | |

| Hetarylquinoline (18) | S. pneumoniae | - | 0.03–0.06 | |

| Hetarylquinoline (24) | S. pneumoniae | - | 0.03–0.06 | |

| Quinoline-thiazole derivative (4g) | S. aureus | - | 7.81 | [5] |

| Quinoline-thiazole derivative (4m) | S. aureus | - | 7.81 | [5] |

| Quinoline-thiazole derivative (4n) | S. aureus | - | 62.50 | [5] |

Experimental Protocols

Detailed methodologies for the synthesis of the 2-chloroquinoline-3-carbaldehyde core and its subsequent derivatization, as well as for key biological assays, are provided below.

Synthesis of 2-Chloroquinoline-3-Carbaldehyde (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is the most common and efficient method for the synthesis of the 2-chloroquinoline-3-carbaldehyde scaffold.[1][6]

Materials:

-

Substituted acetanilide

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃) or Phosphorus pentachloride (PCl₅)[7]

-

Ice

-

Ethyl acetate (for recrystallization)

Procedure:

-

To a cooled (0°C) solution of N,N-dimethylformamide (0.15 mol), add freshly distilled phosphorus oxychloride (0.35 mol) dropwise with constant stirring to prepare the Vilsmeier reagent.[6]

-

To this reagent, add the respective substituted acetanilide (0.05 mol) portion-wise.[6]

-

Heat the reaction mixture at 60-80°C for 8-16 hours.[1][6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, pour the reaction mixture into ice-cooled water (300 mL) and stir for 30 minutes at a temperature below 10°C.[6]

-

Filter the precipitated product, wash with cold water, and dry.

-

Recrystallize the crude product from ethyl acetate to obtain the pure 2-chloroquinoline-3-carbaldehyde derivative.[1][6]

Synthesis of Schiff Base Analogs

Condensation of the aldehyde group of 2-chloroquinoline-3-carbaldehyde with various primary amines yields Schiff base derivatives.[8]

Materials:

-

2-Chloroquinoline-3-carbaldehyde derivative

-

Substituted aniline or other primary amine

-

Acetone or Ethanol

-

Natural surfactant (e.g., Acacia pods) or a catalytic amount of acetic acid (optional)[8]

Procedure:

-

Dissolve the 2-chloroquinoline-3-carbaldehyde derivative and the substituted aniline in a suitable solvent like acetone or ethanol.[8]

-

The reaction can be carried out at room temperature or under reflux, depending on the reactivity of the substrates. A catalyst such as a natural surfactant or a few drops of acetic acid can be added to increase the reaction rate and yield.[8]

-

Monitor the reaction progress using TLC.

-

Upon completion, the Schiff base product often precipitates out of the solution upon cooling.

-

Filter the product, wash with a small amount of cold solvent, and dry. Further purification can be done by recrystallization if necessary.

Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10][11][12]

Materials:

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

96-well flat-bottom plates

-

2-Chloroquinoline-3-carbaldehyde analogs (dissolved in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 2 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight to allow for cell attachment.[10]

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (DMSO) and an untreated control.[9]

-

Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.[9][11]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours in the dark.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[9][12]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against the compound concentration.[10]

Antibacterial Screening (Agar Well Diffusion Method)

The agar well diffusion method is a widely used technique to evaluate the antibacterial activity of chemical compounds.[4][13][14][15]

Materials:

-

Bacterial strains (Gram-positive and Gram-negative)

-

Nutrient agar or Mueller-Hinton agar

-

Sterile Petri dishes

-

Sterile cork borer

-

2-Chloroquinoline-3-carbaldehyde analogs (dissolved in a suitable solvent like DMSO or DMF)

-

Standard antibiotic (e.g., Ciprofloxacin or Amoxicillin) as a positive control

-

Solvent as a negative control

Procedure:

-

Preparation of Agar Plates: Prepare nutrient agar and pour it into sterile Petri dishes under aseptic conditions. Allow the agar to solidify.

-

Inoculation: Inoculate the solidified agar plates with the test bacterial strains by evenly spreading a standardized inoculum over the surface.

-

Well Creation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.

-

Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution at a specific concentration into the wells. Also, add the positive and negative controls to separate wells.

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the antibacterial activity of the compound.[15]

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key experimental workflows and a proposed signaling pathway.

Caption: A generalized workflow for the synthesis of novel 2-chloroquinoline-3-carbaldehyde analogs.

Caption: A proposed mechanism of action for anticancer activity via inhibition of the NF-κB signaling pathway.

Potential Mechanisms of Action and Signaling Pathways

While the precise molecular mechanisms for many 2-chloroquinoline-3-carbaldehyde analogs are still under investigation, several studies suggest potential modes of action.

Anticancer Mechanisms:

-

Inhibition of Signaling Pathways: Some quinoline derivatives have been shown to inhibit key signaling pathways involved in cancer progression. For instance, a novel quinoline inhibitor has been reported to target the canonical NF-κB transcription factor pathway.[16] This pathway is crucial for inflammation-driven cancer, and its inhibition can lead to decreased cell proliferation, survival, and angiogenesis. The proposed mechanism involves the inhibition of NF-κB's nuclear translocation and its subsequent interaction with DNA.[16] It is plausible that certain 2-chloroquinoline-3-carbaldehyde analogs may exert their anticancer effects through similar mechanisms.

-

Induction of Apoptosis and Cell Cycle Arrest: The antiproliferative effects of quinoline-containing compounds can also be attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest.[17]

-

Enzyme Inhibition: Molecular docking studies have suggested that these analogs can bind to and inhibit various enzymes critical for cancer cell survival, such as topoisomerases and kinases.[3][10]

Antimicrobial Mechanisms:

-

DNA Gyrase and Topoisomerase Inhibition: A primary mechanism for the antibacterial activity of quinolone compounds is the inhibition of bacterial DNA gyrase and topoisomerase IV.[10] These enzymes are essential for DNA replication, repair, and recombination. Molecular docking studies have indicated that 2-chloroquinoline-3-carbaldehyde analogs can bind to the active sites of these enzymes, leading to bacterial cell death.[4]

-

Other Potential Targets: As with their anticancer activity, these compounds may also act on other microbial targets, the specifics of which are an active area of research.

References

- 1. rsc.org [rsc.org]

- 2. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajgreenchem.com [ajgreenchem.com]

- 4. scispace.com [scispace.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ijsr.net [ijsr.net]

- 7. researchgate.net [researchgate.net]

- 8. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. [PDF] Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. biointerfaceresearch.com [biointerfaceresearch.com]

- 16. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Theoretical Insights into 2-Chloroquinoline-3-carbaldehyde Derivatives: A Technical Overview

Disclaimer: No direct theoretical or experimental studies on 2-chloro-5,7-dimethylquinoline-3-carbaldehyde were identified in the available literature. This guide presents a comprehensive analysis of closely related analogues, primarily 2-chloro-7-methylquinoline-3-carbaldehyde and 2-chloroquinoline-3-carboxaldehyde , to provide inferred theoretical characteristics and established experimental protocols relevant to the target molecule.

Introduction

Quinoline derivatives are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a wide array of biological activities and optical properties.[1][2] The presence of a chlorine atom at the 2-position and a carbaldehyde group at the 3-position makes 2-chloroquinoline-3-carbaldehydes versatile intermediates for the synthesis of more complex heterocyclic systems.[3] This technical guide summarizes key theoretical studies and experimental methodologies for analogues of this compound, offering valuable insights for researchers, scientists, and drug development professionals.

Computational and Theoretical Data

Theoretical studies on 2-chloroquinoline-3-carbaldehyde analogues have been conducted using Density Functional Theory (DFT), providing detailed information on their electronic structure, stability, and reactivity.

Molecular Geometry and Conformational Analysis

For 2-chloro-7-methylquinoline-3-carbaldehyde (ClMQC), computational studies have identified two stable conformers in the gaseous phase.[1][4] These conformers differ in the orientation of the carbaldehyde group relative to the quinoline ring. The calculations were performed at the B3LYP/6-311++G(d,p) level of theory.[1]

Table 1: Calculated Energies and Dipole Moments of 2-Chloro-7-methylquinoline-3-carbaldehyde Conformers. [1]

| Conformer | Relative Energy (ΔE+ZPV) (kJ mol⁻¹) | Dipole Moment (Debye) |

| ClMQC-1 (trans) | 0.00 | Not Specified |

| ClMQC-2 (cis) | 13.4 | ~6.41 |

Electronic Properties

The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and kinetic stability of a molecule. Time-dependent DFT (TD-DFT) calculations have been used to analyze the electronic transitions of these molecules.[5]

Table 2: Frontier Molecular Orbital Energies and Excitation Energies for 2-Chloro-7-methylquinoline-3-carbaldehyde Conformers. [5]

| Conformer | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | S₀→S₂ Excitation Energy (eV) |

| trans | Not Specified | Not Specified | Not Specified | 3.75 |

| cis | Not Specified | Not Specified | Not Specified | 3.84 |

Spectroscopic Data

Theoretical calculations of vibrational frequencies can aid in the interpretation of experimental infrared (IR) and Raman spectra. For 2-chloroquinoline-3-carboxaldehyde, a detailed vibrational analysis has been performed.[2]

Table 3: Selected Calculated Vibrational Frequencies for 2-chloroquinoline-3-carboxaldehyde. [2]

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

| C=O stretch | Not Specified |

| C-Cl stretch | Not Specified |

| Quinoline ring modes | Not Specified |

Note: Specific wavenumber values were not provided in the search results but are typically reported in such studies.

Experimental Protocols

The synthesis of 2-chloroquinoline-3-carbaldehyde derivatives is most commonly achieved through the Vilsmeier-Haack reaction.[6][7]

General Synthesis of 2-Chloroquinoline-3-carbaldehydes via Vilsmeier-Haack Reaction

This protocol describes a general method for the synthesis of 2-chloro-3-formylquinolines from the corresponding acetanilides.[7][8]

Materials:

-

Substituted acetanilide

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice

Procedure:

-

N,N-Dimethylformamide (3 mmol) is added to the substituted acetanilide (1 mmol).

-

The mixture is stirred in an ice bath for 20 minutes.

-

Phosphorus oxychloride (15 mmol) is added dropwise to the reaction mixture.

-

The reaction mixture is allowed to come to room temperature and then heated at 80-90 °C for 7-10 hours.

-

After the reaction is complete (monitored by TLC), the mixture is poured onto crushed ice.

-

The resulting precipitate is filtered, washed with cold water, and can be used for the next step without further purification or can be recrystallized from a suitable solvent like ethanol.[8]

Synthesis of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde

A specific protocol for a closely related dimethylated analogue is available.[9]

Materials:

-

N-(2,3-dimethylphenyl)acetamide

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxytrichloride (POCl₃)

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

A Vilsmeier-Haack adduct is prepared from phosphorus oxytrichloride (6.5 ml, 70 mmol) and N,N-dimethylformamide (2.3 ml, 30 mmol) at 273 K.

-

This adduct is added to N-(2,3-dimethylphenyl)acetamide (1.63 g, 10 mmol).

-

The mixture is heated at 353 K for 15 hours.

-

The reaction mixture is then poured onto ice.

-

The white product is collected and dried.

-

The compound is purified by recrystallization from a petroleum ether/ethyl acetate mixture.[9]

Visualizations

Vilsmeier-Haack Reaction Workflow

Caption: General workflow for the Vilsmeier-Haack synthesis of 2-chloroquinoline-3-carbaldehydes.

Computational Chemistry Workflow for Theoretical Studies

Caption: A typical workflow for the theoretical study of quinoline derivatives using DFT and TD-DFT methods.

References

- 1. dergi-fytronix.com [dergi-fytronix.com]

- 2. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dergi-fytronix.com [dergi-fytronix.com]

- 5. Eskişehir Teknik Üniversitesi Bilim ve Teknoloji Dergisi B - Teorik Bilimler » Makale » DFT/TD-DFT ANALYSIS OF 2-CHLORO-7-METHYLQUINOLINE-3-CARBALDEHYDE USING COMPUTER COMPUTING METHOD [dergipark.org.tr]

- 6. chemijournal.com [chemijournal.com]

- 7. rsc.org [rsc.org]

- 8. ajgreenchem.com [ajgreenchem.com]

- 9. 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of Dimethylquinolines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies governing electrophilic substitution reactions on dimethylquinoline scaffolds. Given the prevalence of the quinoline nucleus in pharmaceuticals and functional materials, a thorough understanding of its derivatization is crucial for the rational design of novel molecular entities. This document synthesizes available data on the reactivity of the quinoline core, offering insights into the directing effects of methyl substituents and providing generalized experimental protocols for key transformations.

Core Principles of Electrophilic Substitution on the Quinoline Ring

The quinoline ring system is a fusion of a benzene ring (the carbocyclic or benzenoid ring) and a pyridine ring (the heterocyclic or pyridinoid ring). The reactivity of this bicyclic heteroaromatic system towards electrophiles is not uniform. The pyridine ring is inherently electron-deficient due to the electron-withdrawing nature of the nitrogen atom. Consequently, it is deactivated towards electrophilic attack. In contrast, the benzene ring behaves more like a typical aromatic ring, albeit one fused to a deactivating heterocyclic system.

Under standard electrophilic aromatic substitution (EAS) conditions, substitution occurs preferentially on the benzenoid ring.[1] Analysis of the resonance structures of the Wheland intermediate (the sigma complex) formed upon electrophilic attack reveals that substitution at positions 5 and 8 is most favored.[1] Attack at these positions allows for the positive charge to be delocalized across two resonance structures while keeping the aromaticity of the pyridine ring intact.[1] Attack at positions 6 and 7 results in a less stable intermediate with only one such resonance contributor.[1]

The introduction of two methyl groups onto the quinoline core significantly influences this inherent reactivity. Methyl groups are activating, electron-donating groups through an inductive effect and hyperconjugation. Their positions on either the benzenoid or pyridinoid ring will dictate the ultimate site of electrophilic attack by further stabilizing or destabilizing the potential intermediates.

The general reactivity trend is governed by the stability of the cationic intermediate, as depicted in the diagram below.

Caption: Factors influencing the regioselectivity of electrophilic substitution on dimethylquinolines.

Key Electrophilic Substitution Reactions

While specific data for many dimethylquinoline isomers is sparse, the following sections outline the major classes of electrophilic substitution reactions and provide generalized protocols adapted from studies on quinoline and other substituted quinolines.

Nitration

Nitration is a cornerstone electrophilic aromatic substitution reaction. The nitration of quinoline itself with a mixture of nitric acid and sulfuric acid typically yields a mixture of 5-nitroquinoline and 8-nitroquinoline.[2] For dimethylquinolines, the position of the methyl groups will direct the substitution. For instance, in a 2,6-dimethylquinoline, the 6-methyl group will strongly activate the ortho (5 and 7) and para (8) positions. The final product distribution will depend on a combination of these electronic effects and steric hindrance.

Quantitative Data on the Nitration of Quinoline

The following table summarizes typical isomer distributions for the nitration of the parent quinoline molecule, which serves as a baseline for understanding the inherent reactivity of the ring system.

| Product | Percentage Yield | Reaction Conditions | Reference |

| 5-Nitroquinoline | 40-60% | ~1.5 equiv. HNO₃ in H₂SO₄, 95-100°C, 1-2h | [2] |

| 8-Nitroquinoline | 30-50% | ~1.5 equiv. HNO₃ in H₂SO₄, 95-100°C, 1-2h | [2] |

| Other Isomers | Remainder | ~1.5 equiv. HNO₃ in H₂SO₄, 95-100°C, 1-2h | [2] |

General Experimental Protocol for Nitration

This protocol is a generalized procedure based on the nitration of quinoline and related heterocycles.[2][3]

-

Preparation: To a cooled (0-5°C) flask containing concentrated sulfuric acid, add the dimethylquinoline substrate portion-wise with stirring, ensuring the temperature remains low.

-

Reagent Addition: A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (mixed acid) is added dropwise to the solution of the dimethylquinoline. The temperature should be carefully maintained below 10°C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature or heated to a specific temperature (e.g., 95-100°C) and stirred for a specified time (e.g., 1-2 hours) to ensure complete reaction.[2]

-

Work-up: The reaction mixture is then poured onto crushed ice, leading to the precipitation of the crude nitro-dimethylquinoline.

-

Neutralization and Extraction: The acidic solution is carefully neutralized with a base (e.g., sodium carbonate or ammonium hydroxide). The product is then extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The combined organic layers are washed with water, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Caption: A typical experimental workflow for the nitration of a dimethylquinoline substrate.

Halogenation

Halogenation, particularly bromination and chlorination, is another key electrophilic substitution reaction. The regioselectivity is highly dependent on the reaction conditions and the specific halogenating agent used. Modern methods often employ N-halosuccinimides (NBS, NCS) or trihaloisocyanuric acids (TBCA, TCCA) as these are often easier to handle and can provide higher selectivity than diatomic halogens.[4][5] For instance, a metal-free protocol for the C5-halogenation of 8-substituted quinolines has been developed using trihaloisocyanuric acid in acetonitrile at room temperature.[6]

Quantitative Data on Halogenation of Substituted Quinolines

The following table presents data for the C5-halogenation of an 8-methyl-substituted quinoline derivative, illustrating the efficiency of modern halogenation methods.

| Substrate | Halogenating Agent | Product | Yield | Reference |

| N-(2-Methylquinolin-8-yl)benzamide | TCCA | 5-Chloro-N-(2-methylquinolin-8-yl)benzamide | 97% | [6] |

| N-(2-Methylquinolin-8-yl)benzamide | TBCA | 5-Bromo-N-(2-methylquinolin-8-yl)benzamide | 98% | [6] |

General Experimental Protocol for Halogenation using N-Halosuccinimide (NBS)

This protocol is adapted from procedures for the bromination of activated quinolines.[7][8]

-

Dissolution: Dissolve the dimethylquinoline substrate in a suitable solvent. Concentrated sulfuric acid is often used for less reactive substrates, while for activated systems, solvents like dichloromethane or chloroform can be employed.[7]

-

Reagent Addition: Add N-bromosuccinimide (NBS) portion-wise to the stirred solution. The reaction can be conducted at room temperature or with cooling, depending on the reactivity of the substrate.

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into an ice-water mixture.

-

Neutralization and Extraction: Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., dichloromethane).[8]

-

Purification: Wash the organic layer with water, dry it over anhydrous sodium sulfate, and evaporate the solvent. Purify the crude product by column chromatography on silica gel.

Sulfonation

Sulfonation of aromatic rings is typically achieved using fuming sulfuric acid (oleum) or concentrated sulfuric acid. The reaction is reversible and the position of sulfonation can be influenced by temperature. As with other electrophilic substitutions on quinoline, sulfonation occurs on the benzenoid ring, primarily at positions 5 and 8.

General Experimental Protocol for Sulfonation

-

Reaction Setup: Place the dimethylquinoline in a reaction flask.

-

Reagent Addition: Add fuming sulfuric acid (oleum) dropwise to the substrate with stirring. The reaction is often exothermic and may require cooling.

-

Heating: Heat the reaction mixture to the desired temperature (e.g., 100-150°C) for several hours to drive the reaction to completion.

-

Work-up: Cool the reaction mixture and carefully pour it onto crushed ice.

-

Isolation: The resulting sulfonic acid derivative may precipitate from the solution and can be isolated by filtration. If it remains in solution, it can often be precipitated by the addition of a salt, such as sodium chloride (salting out).

-

Purification: The crude product can be purified by recrystallization from a suitable solvent.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation reactions are fundamental for forming carbon-carbon bonds on aromatic rings. However, these reactions on quinoline derivatives present a significant challenge. The nitrogen atom in the quinoline ring is a Lewis base and can react with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[9] This acid-base reaction deactivates the catalyst and places a positive charge on the quinoline ring system, further deactivating it towards electrophilic attack.[9]

For these reasons, intermolecular Friedel-Crafts reactions are generally not successful on quinoline and its derivatives unless the ring is highly activated by potent electron-donating groups. Intramolecular Friedel-Crafts reactions, where the acyl or alkyl group is tethered to the quinoline ring, can be more successful due to the proximity of the reacting groups.[10][11]

General Considerations for Friedel-Crafts Acylation

While challenging, a hypothetical protocol for a highly activated dimethylquinoline might be as follows.

-

Complex Formation: In an inert solvent (e.g., nitrobenzene or carbon disulfide) under anhydrous conditions, the Lewis acid (e.g., AlCl₃) is added to the acyl chloride or anhydride to form the acylium ion electrophile.

-

Substrate Addition: The activated dimethylquinoline substrate is added to the reaction mixture, typically at a low temperature.

-

Reaction: The mixture is stirred and may be gently warmed to promote the reaction.

-

Work-up: The reaction is quenched by carefully adding it to an ice/water mixture, which also hydrolyzes the complex formed between the product ketone and the Lewis acid.

-

Extraction and Purification: The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The final product is purified by chromatography or recrystallization.

Conclusion

References

- 1. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]

- 2. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Metal-free C5-selective halogenation of quinolines under aqueous conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04107A [pubs.rsc.org]

- 7. acgpubs.org [acgpubs.org]

- 8. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. quora.com [quora.com]

- 10. researchgate.net [researchgate.net]

- 11. Intramolecular catalytic Friedel-Crafts reactions with allenyl cations for the synthesis of quinolines and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Chloroquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vilsmeier-Haack reaction is a versatile and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds. A significant application of this reaction is the synthesis of 2-chloroquinoline-3-carbaldehydes, which are valuable intermediates in the preparation of a wide range of biologically active compounds and heterocyclic systems.[1] This one-pot reaction typically involves the treatment of substituted acetanilides with a Vilsmeier reagent, generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[2] The reaction proceeds through chlorination, formylation, and subsequent cyclization to yield the desired quinoline scaffold. This document provides detailed application notes and experimental protocols for the synthesis of 2-chloroquinoline-3-carbaldehyde, intended for researchers in organic synthesis and drug discovery.

Reaction Mechanism and Workflow

The synthesis of 2-chloroquinoline-3-carbaldehyde from acetanilide via the Vilsmeier-Haack reaction involves the formation of the electrophilic Vilsmeier reagent (an iminium salt) from DMF and POCl₃. This reagent then reacts with the acetanilide, leading to a series of intermediates that ultimately cyclize to form the final product.

Caption: Mechanism of 2-chloroquinoline-3-carbaldehyde synthesis.

The general experimental workflow for this synthesis is outlined below, starting from the preparation of the Vilsmeier reagent to the purification of the final product.

Caption: Experimental workflow for Vilsmeier-Haack synthesis.

Quantitative Data Summary

The yield of 2-chloroquinoline-3-carbaldehyde is influenced by the nature of the substituent on the starting acetanilide, the choice of chlorinating agent, and the reaction conditions. The following tables summarize reported data for the synthesis of various substituted 2-chloroquinoline-3-carbaldehydes.

Table 1: Vilsmeier-Haack Synthesis of 2-Chloroquinoline-3-carbaldehydes using POCl₃

| Starting Acetanilide (Substitution) | Molar Ratio (Acetanilide:DMF:POCl₃) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Acetanilide | 1:3:12 | 90 | - | Good | |

| m-Methoxyacetanilide | 1:3:12 | 90 | - | High | |

| Acetanilide | 1:3:15 | 80-90 | 4-16 | Good-Moderate | |

| Substituted Acetanilides | - | 80-90 | 4-10 | - | [3][4][5] |

Table 2: Vilsmeier-Haack Synthesis of 2-Chloroquinoline-3-carbaldehydes using PCl₅

| Starting Acetanilide (Substitution) | Molar Ratio (Acetanilide:DMF:PCl₅) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Acetanilide | 1:3:4.5 | 100 | 4 | Good | [6] |

| Substituted Acetanilides | 1:3:4.5 | 120 | 4 | - | [7] |

Experimental Protocols

The following are detailed protocols for the synthesis of 2-chloroquinoline-3-carbaldehyde using either phosphorus oxychloride or phosphorus pentachloride as the chlorinating agent.

Protocol 1: Synthesis using Phosphorus Oxychloride (POCl₃)

Reagents:

-

Substituted Acetanilide (1 equivalent)

-

N,N-Dimethylformamide (DMF) (3 equivalents)

-

Phosphorus Oxychloride (POCl₃) (12-15 equivalents)

-

Crushed Ice

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the substituted acetanilide (1 equivalent) in dry DMF (3 equivalents).

-

Cool the mixture to 0-5 °C in an ice bath.

-